

Application Notes and Protocols for JNJ-40929837 in Cellular Assays

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Compound of Interest

Compound Name: JNJ-40929837

Cat. No.: B12383383

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40929837 is a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase, a bifunctional zinc metalloenzyme critical in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4)[1][2][3]. LTA4 hydrolase catalyzes the conversion of LTA4 to LTB4, a powerful chemoattractant for neutrophils and other immune cells[4][5][6]. By inhibiting this key enzyme, **JNJ-40929837** effectively reduces the production of LTB4, thereby mitigating inflammatory responses. These characteristics make **JNJ-40929837** a valuable tool for investigating the role of LTB4 in various inflammatory diseases, such as asthma[1][4][6].

These application notes provide detailed protocols for utilizing **JNJ-40929837** in a range of cellular assays to assess its inhibitory activity and functional consequences. The protocols are designed to guide researchers in accurately determining the potency and efficacy of **JNJ-40929837** in relevant biological systems.

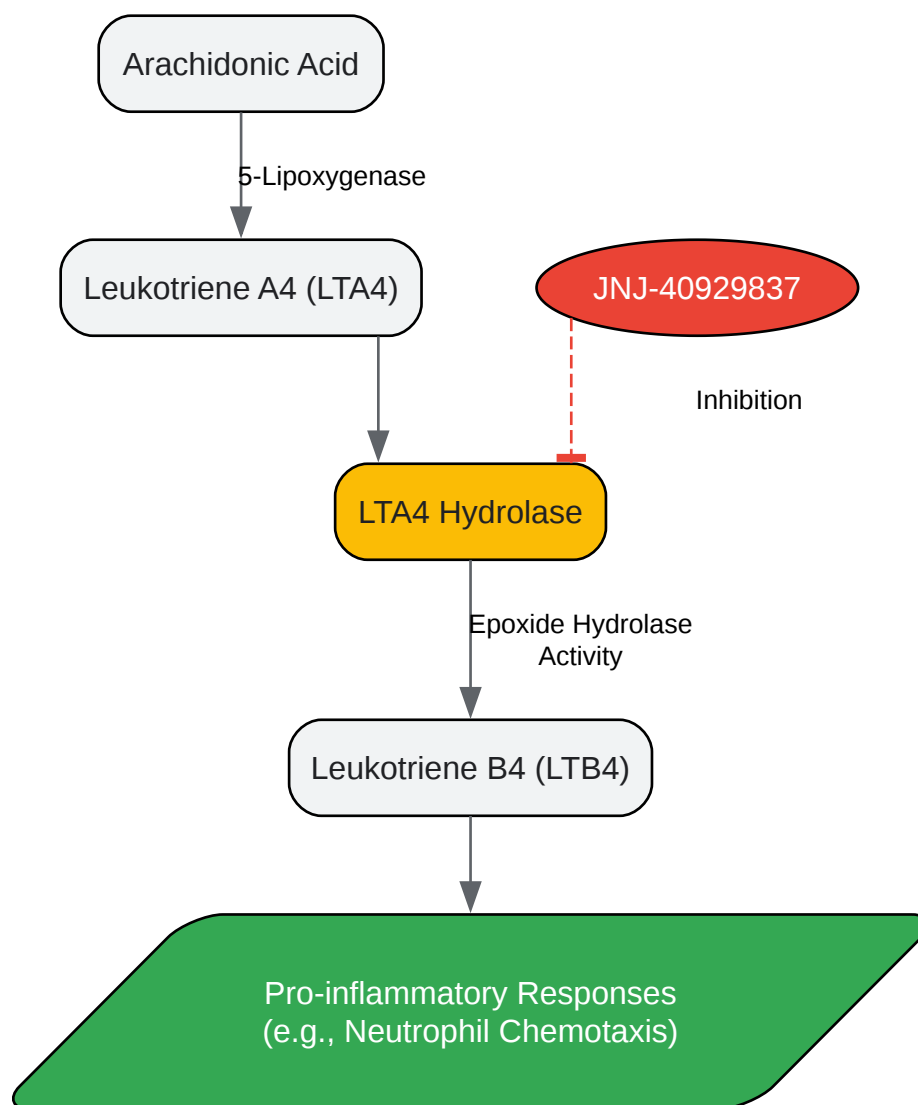
Quantitative Data Summary

The following table summarizes the reported inhibitory activity of **JNJ-40929837**. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cellular models and assay conditions.

Assay Type	Target	Cell Type/System	Parameter	Value	Reference
In Vitro Enzyme Assay	LTA4 Hydrolase	Purified Enzyme	IC50	1 nM	[6]
Ex Vivo Whole Blood Assay	LTA4 Hydrolase	Human Whole Blood	LTB4 Inhibition	>95% at 100 mg oral dose	[6]
Ex Vivo Sputum Analysis	LTA4 Hydrolase	Human Sputum	LTB4 Reduction	92%	[6]

Signaling Pathway

The diagram below illustrates the enzymatic action of LTA4 hydrolase in the synthesis of LTB4 and the point of inhibition by **JNJ-40929837**.



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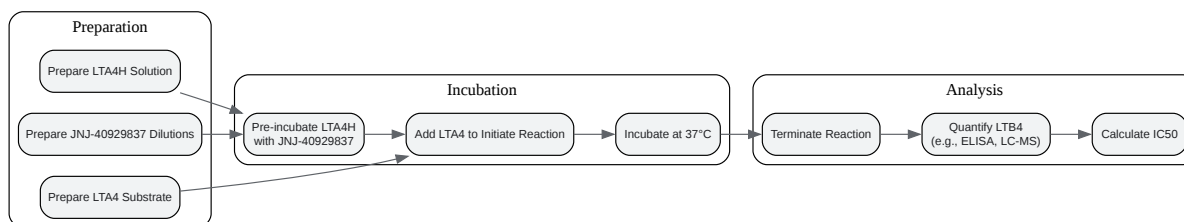
Caption: LTA4 Hydrolase Pathway and Inhibition by **JNJ-40929837**.

Experimental Protocols

LTA4 Hydrolase (LTA4H) Enzyme Activity Assay

This protocol describes an in vitro assay to determine the direct inhibitory effect of **JNJ-40929837** on the epoxide hydrolase activity of purified LTA4H.

Experimental Workflow



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Caption: Workflow for the LTA4H Enzyme Activity Assay.

Materials:

- Recombinant human LTA4H
- **JNJ-40929837**
- Leukotriene A4 (LTA4) methyl ester
- Reaction Buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA)[7]
- DMSO
- Termination solution (e.g., methanol)
- LTB4 ELISA kit or LC-MS instrumentation

Procedure:

- Prepare **JNJ-40929837** dilutions: Prepare a stock solution of **JNJ-40929837** in DMSO. Serially dilute the stock solution in the reaction buffer to achieve a range of desired

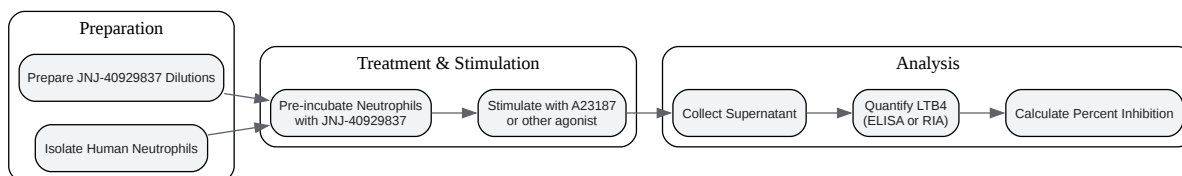
concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

- **Enzyme Preparation:** Dilute the recombinant human LTA4H in the reaction buffer to the desired concentration (e.g., 300 ng per reaction)[7].
- **Pre-incubation:** In a microplate, add the diluted **JNJ-40929837** solutions and the LTA4H enzyme solution. Include wells with vehicle control (DMSO) for uninhibited enzyme activity and wells without enzyme for background control. Pre-incubate for 15 minutes at 37°C[7].
- **Substrate Preparation:** Freshly prepare the LTA4 substrate by hydrolyzing LTA4 methyl ester[7]. Dilute the resulting LTA4 solution in the reaction buffer to the desired final concentration (e.g., 150 nM)[7].
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the LTA4 substrate to all wells.
- **Incubation:** Incubate the reaction mixture for 10 minutes at 37°C[7].
- **Reaction Termination:** Stop the reaction by adding a termination solution, such as cold methanol.
- **LTB4 Quantification:** Measure the amount of LTB4 produced using a validated method such as an ELISA kit or LC-MS/MS.
- **Data Analysis:** Calculate the percent inhibition for each concentration of **JNJ-40929837** relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LTB4 Production Assay in Isolated Human Neutrophils

This protocol outlines a cell-based assay to measure the inhibitory effect of **JNJ-40929837** on LTB4 production in stimulated human neutrophils.

Experimental Workflow



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Caption: Workflow for LTB4 Production Assay in Neutrophils.

Materials:

- Fresh human whole blood from healthy donors
- Neutrophil isolation medium (e.g., Ficoll-Paque, Dextran)
- Hanks' Balanced Salt Solution (HBSS) or similar buffer
- **JNJ-40929837**
- Calcium ionophore A23187 or other neutrophil stimulus (e.g., fMLP, IgG-coated beads)[4][5]
- DMSO
- LTB4 ELISA or Radioimmunoassay (RIA) kit

Procedure:

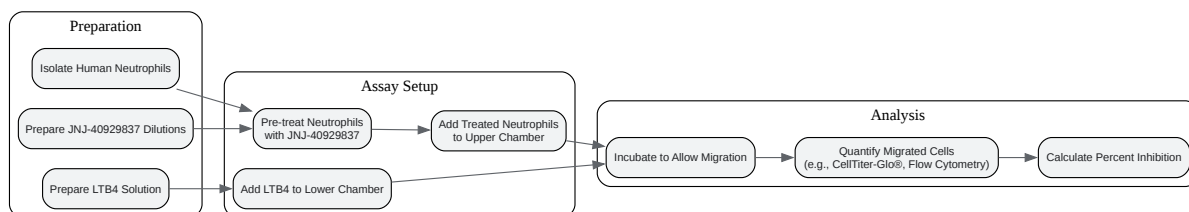
- **Neutrophil Isolation:** Isolate neutrophils from fresh human whole blood using a standard method such as density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in HBSS.
- **Cell Plating:** Plate the isolated neutrophils in a microplate at a suitable density.

- **Inhibitor Pre-treatment:** Prepare serial dilutions of **JNJ-40929837** in the cell culture medium. Add the diluted inhibitor to the cells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include vehicle controls (DMSO).
- **Cell Stimulation:** Add the stimulating agent (e.g., calcium ionophore A23187) to the wells to induce LTB4 production.
- **Incubation:** Incubate the cells for an appropriate time to allow for LTB4 release (e.g., 15-30 minutes at 37°C)[4][5].
- **Supernatant Collection:** Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- **LTB4 Quantification:** Measure the concentration of LTB4 in the supernatant using a validated ELISA or RIA kit.
- **Data Analysis:** Determine the percent inhibition of LTB4 production at each concentration of **JNJ-40929837** compared to the stimulated vehicle control. Calculate the IC50 value by non-linear regression analysis.

Neutrophil Chemotaxis Assay

This protocol uses a Boyden chamber or Transwell® system to assess the effect of **JNJ-40929837** on LTB4-induced neutrophil migration.

Experimental Workflow



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Caption: Workflow for the Neutrophil Chemotaxis Assay.

Materials:

- Isolated human neutrophils
- **JNJ-40929837**
- Leukotriene B4 (LTB4) as a chemoattractant
- Chemotaxis chamber (e.g., 96-well Transwell® plate with 5 µm pore size)
- Assay buffer (e.g., HBSS with 0.5% BSA)
- Cell quantification reagent (e.g., CellTiter-Glo®) or flow cytometer

Procedure:

- Neutrophil Preparation: Isolate human neutrophils as described in the LTB4 production assay protocol. Resuspend the cells in the assay buffer.
- Inhibitor Treatment: Treat the neutrophils with various concentrations of **JNJ-40929837** or vehicle (DMSO) and incubate for a specified time (e.g., 30 minutes at 37°C).

- Assay Setup:
 - Add the chemoattractant (LTB4) to the lower wells of the chemotaxis chamber. Include wells with buffer only as a negative control for random migration.
 - Place the Transwell® insert into the wells.
 - Add the pre-treated neutrophils to the upper chamber of the insert.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for migration (e.g., 60-90 minutes).
- Quantification of Migrated Cells:
 - Carefully remove the insert.
 - Quantify the number of cells that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent assay like CellTiter-Glo®, or by direct cell counting using a flow cytometer.
- Data Analysis: Calculate the percentage of migrating cells for each condition. Determine the percent inhibition of chemotaxis for each concentration of **JNJ-40929837** relative to the LTB4-stimulated vehicle control. Calculate the IC50 value.

Conclusion

The protocols provided herein offer a framework for the cellular characterization of **JNJ-40929837**. By employing these assays, researchers can effectively evaluate its inhibitory potency on LTA4 hydrolase and its functional impact on LTB4 production and neutrophil migration. These methods are essential for advancing our understanding of the therapeutic potential of LTA4H inhibitors in inflammatory diseases.

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